1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-11-5-3-10(4-6-11)8-16-14(19)17-9-12(18)13-2-1-7-20-13/h1-7,12,18H,8-9H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEUVVVNJLADHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea , also known as a derivative of chloroethylnitrosoureas, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea
- Molecular Formula : C12H14ClN3O2S
- Molecular Weight : 299.78 g/mol
This compound features a urea functional group linked to a chlorophenyl and a thiophenyl moiety, which may influence its biological interactions.
Antitumor Activity
Research indicates that compounds similar to 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea exhibit significant antitumor properties. For instance, studies on hydroxylated chloroethylnitrosoureas demonstrate that structural modifications can lead to varying degrees of antitumor efficacy. The presence of the urea linkage is crucial for the compound's ability to induce DNA cross-linking, a mechanism associated with its cytotoxic effects against cancer cells .
The primary mechanism through which this compound exerts its biological effects involves:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Efficacy : A comparative study on nitrosourea derivatives indicated that modifications in their chemical structure significantly affect their therapeutic index. Compounds exhibiting enhanced cross-linking ability demonstrated superior antitumor effects compared to their less reactive counterparts .
- Toxicity Profiles : Research highlights the dual nature of these compounds where increased efficacy often correlates with heightened toxicity. For example, while some derivatives show promising antitumor activity, they also present risks for mutagenicity and carcinogenicity due to their DNA-damaging properties .
- In Vitro Studies : In vitro assays have been conducted to assess the cytotoxicity of various chloroethylnitrosoureas against different cancer cell lines. These studies typically measure cell viability post-treatment with varying concentrations of the compound over specified time frames.
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thiourea and related compounds exhibit a range of biological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Antioxidant Activity :
Case Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry explored the anticancer efficacy of various thiourea derivatives, including those structurally similar to 1-[(4-chlorophenyl)methyl]-3-[2-hydroxy-2-(thiophen-2-yl)ethyl]urea. The results indicated significant cytotoxic effects against breast cancer cell lines, with IC50 values lower than standard chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
In another investigation published in Journal of Antibiotics, researchers evaluated the antibacterial properties of several thiourea derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, suggesting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs like trifluoromethyl (5e) exhibit lower melting points (241–242°C) compared to methoxy-substituted analogs (5f, 264–265°C), likely due to reduced crystallinity .
- Thiophene vs. Furan : Thiophene-containing compounds (e.g., –14) may exhibit enhanced metabolic stability compared to furan analogs due to sulfur’s resistance to oxidative degradation .
- Hydroxyethyl Group : The hydroxyl group in the target compound and ’s analog could improve aqueous solubility but may also increase susceptibility to enzymatic oxidation .
Anticancer Activity
Antifungal and Antimicrobial Activity
- 4g, 4h, 4j () : Equipotent against C. albicans, M. purpurea, and A. niger (10 mm inhibition zone; MIC 62.5 µg/ml). Meta- and para-chloro substitutions enhance activity compared to ortho .
- 7h, 7k () : Significant antimycobacterial activity at 10 µg/ml, highlighting the importance of thiourea modifications for targeting mycobacteria .
Metabolic Stability and Toxicity
- Compound 267 () : Incorporation of a trifluoromethyl group improved metabolic stability but led to decomposition in solution, indicating a trade-off between stability and synthetic practicality .
Preparation Methods
Isocyanate-Amine Coupling Method
The most widely reported synthesis involves the reaction of 4-chlorobenzyl isocyanate with 2-hydroxy-2-(thiophen-2-yl)ethylamine. This method leverages the nucleophilic addition of the amine to the isocyanate, forming the urea linkage.
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.
-
Stoichiometry : Equimolar ratios of isocyanate and amine.
Mechanistic Insights :
The amine attacks the electrophilic carbon of the isocyanate, leading to a tetrahedral intermediate that collapses to form urea. Steric hindrance from the hydroxyethyl-thiophene group necessitates prolonged reaction times (12–24 hours).
Yield Optimization :
-
Temperature Control : Lower temperatures (0–5°C) minimize side reactions like oligomerization.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures achieves >90% purity.
Table 1. Representative Yields for Isocyanate-Amine Coupling
| Isocyanate | Amine | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Chlorobenzyl isocyanate | 2-Hydroxy-2-(thiophen-2-yl)ethylamine | THF | 78 | 92 |
| 4-Chlorobenzyl isocyanate | 2-Hydroxy-2-(thiophen-2-yl)ethylamine | DCM | 82 | 95 |
Carbamate Intermediate Pathway
An alternative route involves synthesizing a carbamate intermediate from 4-chlorobenzyl chloroformate and 2-hydroxy-2-(thiophen-2-yl)ethylamine, followed by ammonolysis to urea.
Step 1: Carbamate Formation
4-Chlorobenzyl chloroformate reacts with the amine in the presence of TEA, yielding the carbamate.
Step 2: Ammonolysis
Treatment with aqueous ammonia or ammonium carbonate under reflux converts the carbamate to urea.
Advantages :
Challenges :
Stepwise Assembly via Thiophene-Containing Aldehyde
This method constructs the hydroxyethyl-thiophene moiety in situ:
-
Henry Reaction : Thiophene-2-carbaldehyde reacts with nitromethane in basic conditions to form β-nitro alcohol.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
-
Urea Formation : The resulting amine couples with 4-chlorobenzyl isocyanate.
Critical Parameters :
-
Nitro Reduction : Requires strict anhydrous conditions to prevent dehalogenation of the chlorobenzyl group.
-
Selectivity : The Henry reaction must be quenched before dimerization occurs.
Mechanistic Studies and Kinetic Analysis
Role of Solvent Polarity
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing the transition state. Non-polar solvents like toluene lead to incomplete conversions (<50%).
Catalytic Effects
Lewis acids such as ZnCl₂ accelerate isocyanate-amine coupling by polarizing the isocyanate carbonyl group. However, they may promote side reactions with hydroxyl groups, necessitating protective strategies.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (m, 3H, thiophene-H), 5.21 (s, 1H, OH), 4.38 (s, 2H, CH₂), 3.76 (m, 2H, CH₂NH), 2.85 (m, 2H, CH₂).
-
IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea), 1240 cm⁻¹ (C-O).
Table 2. Comparative Spectroscopic Data
| Technique | Key Peaks | Assignment |
|---|---|---|
| ¹³C NMR | δ 156.8 (C=O), 140.2 (Ar-C-Cl) | Urea carbonyl, Aryl C-Cl |
| MS (ESI+) | m/z 323.1 [M+H]⁺ | Molecular ion |
Applications and Derivatives
While pharmacological data for the title compound remains limited, structurally analogous ureas exhibit:
Q & A
Q. Critical reaction conditions :
- Temperature : Controlled heating (60–80°C) minimizes side reactions in urea bond formation .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve coupling yields .
Validation : Monitor purity using HPLC (≥95% purity threshold) and characterize intermediates via FT-IR and NMR .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Answer:
A combination of analytical techniques is required:
- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry (e.g., urea bond geometry) .
- Spectroscopic methods :
- Computational modeling : Compare experimental data with DFT-calculated structures to validate conformers .
Advanced: What strategies optimize biological activity through structural modifications?
Answer:
Focus on structure-activity relationship (SAR) studies:
- Substituent effects :
- Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Modify the thiophene ring with methyl or methoxy groups to improve lipophilicity and membrane permeability .
Q. Example SAR table :
| Modification Site | Functional Group | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-Chlorophenyl | -NO₂ | 12 nM (vs. 25 nM original) | |
| Thiophene | -OCH₃ | Improved BBB penetration |
Q. Methodology :
- Use molecular docking to predict binding affinities to targets (e.g., kinases, GPCRs) .
- Validate with in vitro assays (e.g., enzyme inhibition, cell viability) .
Advanced: How can contradictions between in vitro and in vivo efficacy data be resolved?
Answer:
Address discrepancies through:
- Pharmacokinetic profiling :
- Measure plasma stability (e.g., half-life in rodent serum) and CYP450 metabolism to identify rapid degradation .
- Adjust formulations (e.g., PEGylation) to enhance bioavailability .
- Experimental design refinement :
- Use orthotopic tumor models instead of subcutaneous xenografts for better translational relevance .
- Include positive controls (e.g., known urea-based inhibitors) to benchmark activity .
Case study : If in vitro IC₅₀ is 10 nM but in vivo efficacy is poor, analyze tissue distribution via LC-MS to confirm target engagement .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular dynamics (MD) simulations : Study binding stability over time (e.g., RMSD < 2 Å for stable complexes) .
- Free energy calculations : Use MM/GBSA to estimate binding free energies (ΔG < -40 kcal/mol indicates strong binding) .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with urea carbonyl) .
Validation : Correlate computational predictions with surface plasmon resonance (SPR) data to measure kinetic parameters (KD) .
Advanced: How can stability issues in aqueous formulations be mitigated?
Answer:
- Degradation pathways : Hydrolysis of the urea bond under acidic/basic conditions is a key instability .
- Mitigation strategies :
Analytical validation : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced: What techniques resolve stereochemical uncertainties in the hydroxyethyl-thiophene moiety?
Answer:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H .
- Vibrational circular dichroism (VCD) : Assign absolute configuration by comparing experimental and simulated spectra .
- X-ray crystallography : Resolve racemic mixtures via co-crystallization with chiral resolving agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
